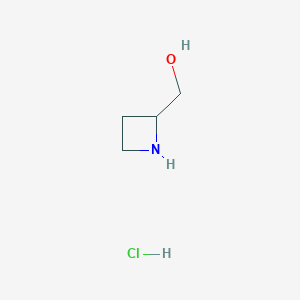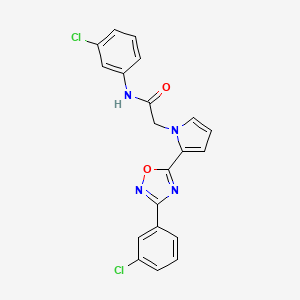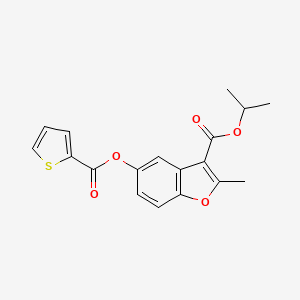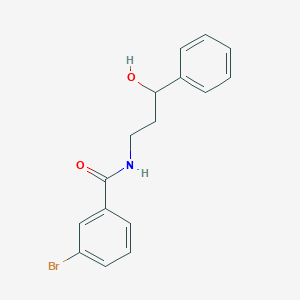![molecular formula C7H13NO2 B2374616 1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1421071-22-8](/img/structure/B2374616.png)
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C7H13NO2 . It is also known by the IUPAC name (1-acetyl-3-pyrrolidinyl)methanol .
Molecular Structure Analysis
The molecular structure of “1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a hydroxymethyl group (-CH2OH) and an acetyl group (-COCH3) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.19 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of related compounds, like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, involves a process that is characterized by NMR and IR spectral data. This synthesis process provides insights into the molecular and crystal structures of such compounds, which are crucial for understanding their chemical behavior and potential applications (Percino et al., 2006).
Chemical Properties and Stability
- A study on the ether derivatives related to the compound revealed their potential as efficient extractants for Fe(III) recovery. This research highlights the importance of chemical properties like phase contact time, HCl, Cl− concentrations, and the structure of extractants in the extraction process (Wojciechowska et al., 2019).
Molecular Characterization and Synthesis Methods
- In the realm of medicinal chemistry, the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a related compound, is of major importance. The study provides a novel method for its synthesis, which is critical for large-scale production. This method is simpler compared to previously known techniques, making it relevant for practical applications (Smaliy et al., 2011).
Quantum Chemical Analysis
- DFT and quantum-chemical calculations of pyrrolidinones and their derivatives offer valuable information on their electronic properties, such as HOMO and LUMO energy levels. These insights are crucial for understanding the molecular behavior and potential applications in various fields (Bouklah et al., 2012).
Applications in Bioactive Compound Synthesis
- Pyrrolidines, including those structurally related to the compound , are used as intermediates in the synthesis of bioactive compounds. A study focused on the synthesis of chiral C2-symmetric pyrrolidines demonstrates their potential applications in catalyzing chemical reactions, which is essential for pharmaceutical development (Masaki et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPHPJTYHOXKM-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)




![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374547.png)
![2-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)
![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)
![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)



